molecular formula C17H16N4O3 B4616214 (5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid

(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid

Cat. No.: B4616214
M. Wt: 324.33 g/mol
InChI Key: BVRAOWVICBUSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.12224039 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of tetrazole and assessed their antimicrobial efficacy. Notably, compounds with tetrazole moieties have shown significant antibacterial activity against various bacterial strains. For instance, new derivatives incorporating the thiazolidinone and 2-thiohydantoin moieties demonstrated notable antibacterial properties, especially against Gram-positive bacterial strains, suggesting the potential of tetrazole-containing compounds in developing new antimicrobial agents (Trotsko et al., 2018).

Anti-inflammatory and Analgesic Activities

Research into imidazolyl acetic acid derivatives, including those with tetrazole structures, has revealed compounds with significant anti-inflammatory and analgesic effects. This indicates the potential of such compounds in the development of new treatments for inflammation and pain management, showcasing the versatility of tetrazole-based compounds in therapeutic applications (Khalifa & Abdelbaky, 2008).

Anticancer Activity

Compounds derived from tetrazole have been investigated for their anticancer properties. A study on 1,3,4-oxadiazole derivatives, for instance, highlighted the synthesis of compounds that exhibited moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of tetrazole-containing compounds in the field of oncology, providing a basis for further research into their therapeutic applications (Ravinaik et al., 2021).

Superoxide Scavenging and Anti-inflammatory Agents

Tetrazole derivatives have been synthesized and evaluated for their superoxide scavenging activity and potential as anti-inflammatory agents. The research indicates that hydroxy-substituted tetrazole compounds can effectively scavenge superoxide in vitro, although their efficacy as in vivo anti-inflammatory agents may vary. This highlights the potential of tetrazole compounds in developing treatments for conditions associated with oxidative stress (Maxwell et al., 1984).

Properties

IUPAC Name

2-[5-[4-[(2-methylphenyl)methoxy]phenyl]tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12-4-2-3-5-14(12)11-24-15-8-6-13(7-9-15)17-18-20-21(19-17)10-16(22)23/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRAOWVICBUSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid
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(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid
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(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid
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(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid
Reactant of Route 5
(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid
Reactant of Route 6
(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.